2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a novel chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, structure, and potential applications in medical imaging and pharmacology.

Synthesis Analysis

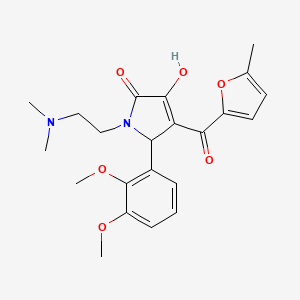

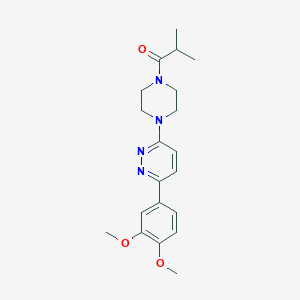

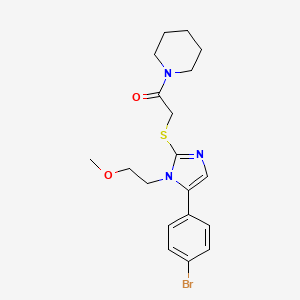

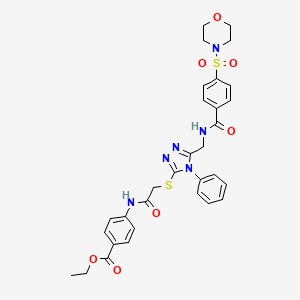

The synthesis of related compounds involves multi-step organic reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a series of novel derivatives involving furan and phenyl groups, as described in the first paper, begins with a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction to introduce a piperazine moiety . Although the exact synthesis of 2-(3-Chlorophenyl)-5-(4-(4-fluorobenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is not detailed, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the chlorophenyl, fluorobenzoyl, and oxazole groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of multiple functional groups and aromatic systems, which can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry . These techniques allow for the determination of the compound's structure, including the positions of substituents and the nature of the heterocyclic systems present.

Chemical Reactions Analysis

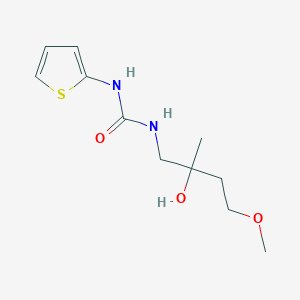

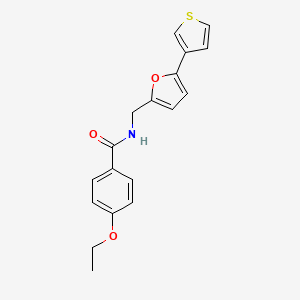

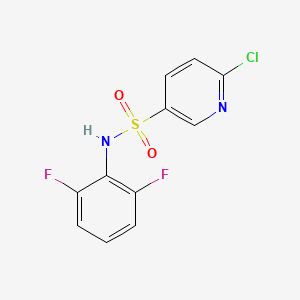

The chemical reactivity of such compounds would be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, as well as the heteroatoms in the oxazole and piperazine rings. The fluorine atom, for example, is a strong electron-withdrawing group that can affect the reactivity of the benzoyl ring to which it is attached. The presence of a nitrile group in the compound suggests potential for further chemical transformations, such as hydrolysis or reduction.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including solubility, melting point, and stability, would be influenced by their molecular structure. The presence of aromatic and heteroaromatic systems typically suggests a degree of lipophilicity, which could be relevant for their potential pharmacological applications. The introduction of polar functional groups, such as the nitrile, could impact the compound's solubility in various solvents.

Relevance to Pharmacology and Imaging

Although the specific compound is not discussed in the provided papers, the synthesis and evaluation of similar compounds with antidepressant and antianxiety activities suggest potential pharmacological applications . Additionally, the synthesis of fluorinated arylbenzothiazoles for PET imaging indicates the relevance of such compounds in cancer imaging . The presence of a fluorine atom in the compound of interest could similarly make it a candidate for imaging applications, given the importance of fluorine in PET radiotracers.

Applications De Recherche Scientifique

Synthesis and Biological Potentials

- Antimicrobial Activities : Novel triazole derivatives, including those with piperazine components and chloro, fluoro substituents, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Structure and Properties Analysis

- Molecular Structure and Spectroscopic Characterization : DFT and TD-DFT/PCM calculations have been used to determine the structural parameters and spectroscopic characteristics of compounds containing chlorophenyl and fluoro substituents. These studies provide insight into the electronic structure and potential biological relevance of such compounds (Wazzan et al., 2016).

Anticancer Activity and Molecular Docking

- Anticancer Derivatives Synthesis : A series of acetamide derivatives with chloroacetyl and chlorophenyl components were synthesized and their structures confirmed through various spectral techniques. These compounds were evaluated for in vitro antimicrobial and anticancer activities, with some showing significant effects. Molecular docking studies further elucidated their potential mechanisms of action (Mehta et al., 2019).

Antimicrobial and Antifungal Evaluation

- Synthesis and Screening for Antibacterial Activity : Novel thiadiazoles, triazoles, and oxadiazoles containing piperazine nuclei were synthesized. Their structures were confirmed through spectral studies, and some demonstrated moderate activity against bacterial strains like Bacillus Subtilis and Escherichia Coli, suggesting their utility in developing antibacterial agents (Deshmukh et al., 2017).

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-5-[4-(4-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN4O2/c22-16-3-1-2-15(12-16)19-25-18(13-24)21(29-19)27-10-8-26(9-11-27)20(28)14-4-6-17(23)7-5-14/h1-7,12H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEHANSVVQHYSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(N=C(O2)C3=CC(=CC=C3)Cl)C#N)C(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2522632.png)

![5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2522633.png)

![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B2522634.png)

![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2522638.png)

![2-(4-methoxyphenyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2522643.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)

![2-[4-(3-Methylphenyl)piperazin-1-yl]acetonitrile](/img/structure/B2522648.png)